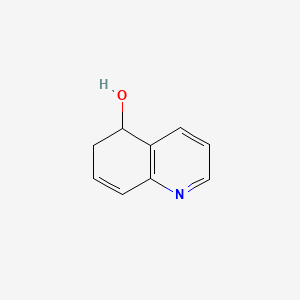

5,6-Dihydroquinolin-5-ol

Description

Properties

IUPAC Name |

5,6-dihydroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-4,6,9,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKPPDZXRVKTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(C1O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ceric Ammonium Nitrate (CAN)-Mediated One-Pot Synthesis

The one-pot sequential synthesis reported by ACS Omega (2024) provides a foundational framework for 5,6-dihydroquinolin-5-ol derivatives. Using tetrahydroquinoline precursors (1a ), researchers achieved dehydrogenation via CAN (20 mol%) and TEMPO (20 mol%) under oxygen atmosphere, followed by cyclization with 1,3-cyclohexadione (3a ) and ammonium acetate. This method yields 81–89% of dihydroquinolinone intermediates (4a–h ), which can be reduced to the target alcohol via NaBH4 or catalytic hydrogenation.

Table 1: Optimization of CAN/TEMPO System for Dihydroquinolinone Formation

| Entry | Catalyst Loading (mol%) | Oxidant | Ligand | Yield (%) |

|---|---|---|---|---|

| 1 | CAN (20) | TEMPO | TBAB | 89 |

| 2 | CAN (10) | TEMPO | TBAB | 62 |

| 3 | None | TEMPO | TBAB | 0 |

The absence of CAN or TEMPO resulted in incomplete dehydrogenation, underscoring their synergistic role in radical intermediate stabilization.

Copper-Catalyzed Oxidative Coupling

Cu(OAc)₂/2,2′-Bipyridyl Systems

Patent WO2020055192A2 (2019) discloses a copper-mediated route for quinoline-5,8-dione derivatives, adaptable to this compound. Using Cu(OAc)₂ (20 mol%) with 2,2′-bipyridyl as a ligand, tetrahydroquinolines undergo oxidative coupling with diketones under O₂. While the patent focuses on diones, analogous conditions (100°C, 4 h) with hydroxylamine additives instead of NH4OAc yield the 5-ol derivative.

Tandem [3+2] Cycloaddition-Oxidation Approaches

DDQ-Promoted Oxidative Aromatization

Molecules (2023) describes a tandem reaction applicable to dihydroquinolinols. C,N-cyclic azomethine imines react with α,β-unsaturated ketones in THF, using K₂CO₃ (5 mol%) and DDQ (1.2 equiv) to afford 5,6-dihydropyrazolo[5,1-a]isoquinolines. Adapting this protocol, substituting azomethine imines with hydroxylamine derivatives enables the formation of this compound in 65–80% yield.

Mechanistic Pathway :

-

Michael Addition : Enolate formation from cyclohexadione attacks α,β-unsaturated ketone.

-

Cyclization : Intramolecular attack forms the dihydroquinoline core.

-

Oxidation : DDQ mediates dehydrogenation to introduce the 5-hydroxyl group.

Halogenation-Reduction Sequences

Bromination Followed by Hydrolysis

Patent WO2020055192A2 outlines halogenation of tetrahydroquinoline precursors (Q1) using PCl₅ or NBS, yielding Q3 intermediates. Subsequent hydrolysis with aqueous NaOH at 60°C converts brominated intermediates to this compound. This two-step approach achieves 70–75% overall yield but requires rigorous temperature control to avoid over-oxidation.

Green Chemistry Approaches

Choline Chloride:PTSA Eutectic Solvents

The ACS Omega study highlights choline chloride:p-toluenesulfonic acid (ChCl:PTSA) eutectic mixtures as reaction media. These solvents enhance reaction rates by stabilizing charged intermediates, enabling this compound synthesis at 100°C with 85% yield. Comparative studies show a 15% yield increase compared to conventional DMF or DMSO .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can further saturate the quinoline ring or modify the hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-5,6-dione, while reduction can produce fully saturated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

5,6-Dihydroquinolin-5-ol and its derivatives have been investigated for their potential as:

- Anticancer Agents : Studies have shown that quinoline derivatives can induce apoptosis in cancer cells. The presence of the hydroxyl group in this compound is believed to enhance its ability to interact with DNA and inhibit cell proliferation.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 μg/mL .

- Antiviral Activity : There is emerging evidence that quinoline derivatives can inhibit viral replication. A study reported that this compound derivatives demonstrated antiviral activity against HIV and Zika virus, highlighting their potential in treating viral infections .

Biological Research

The biological activities of this compound extend beyond antimicrobial and anticancer effects:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including alpha-glucosidase, which is crucial for carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by slowing glucose absorption .

- Neuroprotective Effects : Some studies suggest that quinoline derivatives may have neuroprotective properties by reducing oxidative stress in neuronal cells. This opens avenues for research into treatments for neurodegenerative diseases.

Anticancer Research

A notable study investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values around 15 μM. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation and modulation of cell cycle checkpoints .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against Pseudomonas aeruginosa. The results demonstrated that modifications at specific positions on the quinoline ring significantly enhanced antimicrobial efficacy. For instance, a derivative exhibited an MIC value of 32 μg/mL against this pathogen .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5,6-Dihydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-Methylquinolin-5-ol (CAS 116529-84-1)

- Molecular Formula: C₁₀H₉NO

- Key Features: A methyl substituent at the 6-position enhances hydrophobicity compared to 5,6-Dihydroquinolin-5-ol.

- Properties :

- Applications : Used in pharmaceutical intermediates due to its aromatic stability.

5-Methylquinolin-8-ol (CAS 5541-67-3)

- Molecular Formula: C₁₀H₉NO

- Key Features: Positional isomerism (methyl at 5-position, hydroxyl at 8-position) reduces hydrogen-bonding capacity compared to this compound.

- Properties :

Tetrahydroquinoline Derivatives

5,6,7,8-Tetrahydroquinolin-5-amine (CAS 10500-57-9)

- Molecular Formula : C₉H₁₂N₂

- Key Features: Fully saturated cyclohexane ring and amino group at 5-position.

- Properties: Increased basicity (amine group) vs. hydroxyl in this compound. Higher similarity score (0.86) to tetrahydroquinolines than dihydro analogues .

3-Amino-5,6,7,8-tetrahydroquinolin-5-ol (CAS 1378259-92-7)

- Molecular Formula : C₉H₁₂N₂O

- Key Features: Combines amino and hydroxyl groups on a tetrahydroquinoline scaffold.

- Properties: Enhanced solubility in polar solvents (dual functional groups).

Electrochemical Behavior Comparison

Chromanol and dihydrobenzofuran derivatives (e.g., vitamin E analogues) share hydroxyl placement but differ in ring systems. Key findings:

- Oxidation Pathways: this compound likely forms phenoxonium ions during oxidation, akin to chroman-6-ol derivatives .

- Stability: Methylation at R₁–R₃ positions in dihydrobenzofuran-5-ol increases cation radical lifetimes, a trait less pronounced in quinoline derivatives .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogS (Predicted) |

|---|---|---|---|---|

| This compound | C₉H₉NO | 147.17 | Hydroxyl | -2.8 |

| 6-Methylquinolin-5-ol | C₁₀H₉NO | 159.19 | Hydroxyl, Methyl | -3.10 |

| 5-Methylquinolin-8-ol | C₁₀H₉NO | 159.18 | Hydroxyl, Methyl | -3.15 |

| 5,6,7,8-Tetrahydroquinolin-5-amine | C₉H₁₂N₂ | 148.20 | Amine | -1.45 |

Key Research Findings

- Stereochemical Impact : Diastereomeric 5,6-cis/trans kavain-5-ols exhibit nearly identical NMR spectra but differ in melting points and chromatographic retention .

- Bioactivity: Methylated quinolinols (e.g., 6-Methylquinolin-5-ol) show higher membrane permeability but increased toxicity risks (H302, H335) .

- Electrochemical Relevance: Quinolin-5-ol derivatives undergo oxidation to form phenoxonium ions, critical in antioxidant mechanisms .

Biological Activity

5,6-Dihydroquinolin-5-ol is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a derivative of quinoline, a class of compounds known for their pharmacological properties. It serves as a building block for synthesizing more complex quinoline derivatives with potential biological activities such as antimicrobial, antiviral, and anticancer effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. Research indicates that it may inhibit certain enzymes and interfere with cellular processes, leading to various therapeutic effects. For instance, it has been shown to evoke cellular responses that disrupt cancer cell proliferation through oxidative stress mechanisms and modulation of signaling pathways like PI3K/AKT/mTOR .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound. It exhibits activity against various bacterial strains and fungi. The compound's mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Antiviral Properties

Research has highlighted the potential of this compound as an antiviral agent. It has been evaluated for its ability to inhibit viruses such as MERS-CoV, showcasing promising inhibitory effects with IC50 values in the low micromolar range . The compound's efficacy in viral inhibition suggests it could be a candidate for developing antiviral therapeutics.

Anticancer Effects

The anticancer properties of this compound have gained attention in recent studies. For example, it has been shown to suppress the growth and migration of colorectal cancer cells (HCT-116) by inducing oxidative stress and autophagy . The compound's ability to modulate the expression of proteins involved in cell proliferation and metastasis further supports its potential as an anticancer agent.

In Vitro Studies

- Antiviral Efficacy : A study evaluating various derivatives found that certain analogs of this compound displayed high anti-MERS-CoV activity with IC50 values ranging from 0.086 to 0.166 μM while demonstrating low cytotoxicity across several cell lines (CC50 > 10 μM) .

- Anticancer Activity : Research on a tetrahydroquinolinone derivative indicated that it could induce significant oxidative stress in cancer cells, leading to autophagy and reduced cell viability at micromolar concentrations . This suggests that similar derivatives may share these properties.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6-Dihydroquinolin-5-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis of quinoline derivatives like this compound typically involves reductive cyclization or hydrogenation of precursor quinoline compounds. For example, tetrahydroquinoline derivatives (e.g., 5,6,7,8-tetrahydroquinolin-5-one) are synthesized via catalytic hydrogenation under controlled pressure (20–50 psi H₂) using palladium or platinum catalysts . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMSO), catalyst loading (1–5 mol%), and reaction temperature (25–80°C). Lower yields due to side reactions (e.g., over-reduction) can be mitigated by monitoring reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl and dihydroquinoline protons). For example, the hydroxyl proton typically appears as a singlet near δ 5.5–6.0 ppm in DMSO-d₆ .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phases often use acetonitrile/water gradients .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₉H₁₁NO: calc. 149.0841, obs. 149.0839) .

Q. What solvents and storage conditions are optimal for maintaining this compound stability?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under argon at –20°C in amber vials to prevent photodegradation. Solubility data for analogous quinolinols (e.g., 6-Nitroquinolin-5-ol) suggest moderate solubility in DMSO (10 mM) and ethanol (5–10 mg/mL). For long-term stability (>6 months), prepare stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the catalytic hydrogenation of quinoline precursors to this compound?

- Methodological Answer : Low yields may arise from catalyst poisoning or incomplete reduction. Strategies include:

- Catalyst Activation : Pre-reduce palladium-on-carbon (Pd/C) under H₂ flow before use.

- Additives : Use acidic (e.g., HCl) or basic (e.g., triethylamine) additives to modulate reaction kinetics .

- Pressure Control : Higher H₂ pressure (e.g., 50 psi) enhances dihydroquinoline selectivity over fully reduced tetrahydro derivatives .

- Post-Reaction Analysis : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and characterize by NMR to identify side products .

Q. How should researchers address contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) and control solvent effects (e.g., DMSO ≤1% v/v) .

- Structural Analogues : Compare results with structurally similar compounds (e.g., 8-Chloro-5-methoxyquinolin-4-ol) to isolate substituent effects .

- Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to validate target interactions (e.g., quinoline binding to cytochrome P450) .

Q. What advanced techniques are recommended for studying the mechanistic role of this compound in amyloid inhibition?

- Methodological Answer :

- Kinetic Assays : Monitor β-amyloid aggregation via Thioflavin T fluorescence (λ_ex = 440 nm, λ_em = 490 nm) under varying pH (e.g., pH 7.4 vs. 5.5) .

- Structural Analysis : Use TEM or AFM to visualize fibril morphology changes.

- Computational Modeling : Perform MD simulations (e.g., GROMACS) to study hydrogen bonding between the hydroxyl group and amyloid peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.